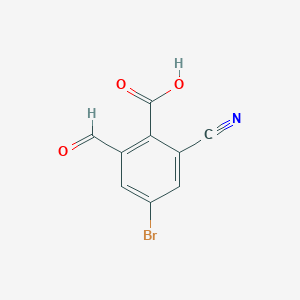
4-Bromo-2-cyano-5-fluorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as “4-Bromo-2-fluorobenzoic acid”, often involves palladium-mediated coupling with various aryl boronic acids . Another method involves the use of oxalyl chloride as a chlorinating agent, which completes the reaction at a low temperature ranging from 25-30° C .Applications De Recherche Scientifique
Reductive Dechlorination and Hydrolytic Dehalogenation
- Research Context : Studies by van den Tweel, Kok, and de Bont (1987) on Alcaligenes denitrificans NTB-1 revealed its ability to metabolize halobenzoates like 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, producing 4-hydroxybenzoate. This bacterium's metabolic pathways are significant for understanding the environmental breakdown of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).
Fluorescent RNA-Based Sensors
- Research Context : Filonov et al. (2014) developed a fluorescent RNA aptamer named Broccoli, which binds and activates fluorescence of specific fluorophores. This RNA-aptamer complex can be used for imaging RNA trafficking in live cells and has implications in RNA-based sensing technologies (Filonov, Moon, Svensen, & Jaffrey, 2014).
Synthesis in Pharmaceutical and Material Science
- Research Context : Deng et al. (2015) reported on the continuous microflow process for synthesizing trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This method involves Grignard exchange reactions and could be relevant for producing derivatives of 4-Bromo-2-cyano-5-fluorobenzoic acid (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Nonreactive Tracers in Soil and Ground Water
- Research Context : Bowman and Gibbens (1992) explored the use of difluorobenzoates as nonreactive tracers in soil and groundwater, indicating potential applications for 4-Bromo-2-cyano-5-fluorobenzoic acid in environmental monitoring (Bowman & Gibbens, 1992).
Conductivity Improvement in Organic Solar Cells
- Research Context : Tan et al. (2016) studied the use of halobenzoic acids, including 4-bromobenzoic acid, for enhancing the conductivity of poly(3,4-ethylenedioxythiophene) used in organic solar cells. This suggests potential applications in improving solar cell efficiency (Tan, Zhou, Ji, Huang, & Chen, 2016).
Luminescent and Structural Properties in Lanthanide Complexes
- Research Context : Research by Monteiro et al. (2015) on the effect of halogenobenzoate ligands, including 4-bromobenzoate, on the luminescent and structural properties of lanthanide complexes, could be relevant to understanding the properties of 4-Bromo-2-cyano-5-fluorobenzoic acid in similar complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).
Propriétés
IUPAC Name |
4-bromo-2-cyano-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUXDOLVZIYPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyano-5-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















